molecular formula C9H11ClO B1429865 (4-Chloro-2,6-dimethylphenyl)methanol CAS No. 332179-32-5

(4-Chloro-2,6-dimethylphenyl)methanol

Cat. No.: B1429865
CAS No.: 332179-32-5
M. Wt: 170.63 g/mol
InChI Key: OOUCDDBRBDSIKN-UHFFFAOYSA-N
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Description

(4-Chloro-2,6-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11ClO It is characterized by a phenyl ring substituted with a chlorine atom at the 4-position and two methyl groups at the 2- and 6-positions, along with a methanol group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2,6-dimethylphenyl)methanol typically involves the chlorination of 2,6-dimethylphenol followed by a reduction reaction. One common method includes the following steps:

    Chlorination: 2,6-dimethylphenol is reacted with chlorine gas in the presence of a catalyst such as ferric chloride to introduce the chlorine atom at the 4-position.

    Reduction: The resulting 4-chloro-2,6-dimethylphenol is then subjected to a reduction reaction using a reducing agent like sodium borohydride or lithium aluminum hydride to convert the phenol group to a methanol group.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2,6-dimethylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in water or other nucleophiles in appropriate solvents.

Major Products

    Oxidation: 4-Chloro-2,6-dimethylbenzoic acid.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

(4-Chloro-2,6-dimethylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-2,6-dimethylphenyl)methanol involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2,6-dimethylphenol: Similar structure but lacks the methanol group.

    2,6-Dimethylphenol: Lacks both the chlorine and methanol groups.

    4-Chloro-2,6-dimethylbenzoic acid: An oxidation product of (4-Chloro-2,6-dimethylphenyl)methanol.

Uniqueness

This compound is unique due to the presence of both chlorine and methanol groups on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(4-chloro-2,6-dimethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUCDDBRBDSIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CO)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolve 4-chloro-2,6-dimethyl benzaldehyde (5.0 g, 168.64 g/mol) in 100 mL dry methanol. Cool to 0° C. while stirring under N2. Portionwise add powdered NaBH4 (0.76g, 37.85 g/mol) over 5 minutes. Stir at 0° C. for 2 hours, monitoring by TLC until aldehyde consumed, then evaporate to a yellow oil. Add H2O (50 mL) and bring to pH. 7.0 by addition of saturated NH4Cl. Extract the neutral aqueous layer with CH2Cl2 (3×75 mL) and dry the pooled organic layers over Na2SO4. Filter and concentrate to a yellow oil. Flush through a pad of silica to remove baseline material, then evaporate to a yellow solid (3.0 g) which can be used without further purification. LCMS=171.6 (MH+), 169.6 (M−)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.76 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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